Tumor Absorbed Dose: 177Lu-DOTA-LM3 vs. 177Lu-DOTATOC in NET Patients
In a clinical dosimetry study of 328 patients with metastasized neuroendocrine tumors, [177Lu]Lu-DOTA-LM3 delivered a 3.5-fold higher mean tumor absorbed dose than [177Lu]Lu-DOTATOC (21 Gy/GBq vs. 6 Gy/GBq) [1]. This difference was driven by both higher tumor uptake (0.12%/ml vs. 0.05%/ml at 20 h p.i.) and longer effective half-life in metastases (107 h vs. 73 h) [1]. For liver metastases specifically, the tumor dose was 26 Gy/GBq for [177Lu]Lu-DOTA-LM3 compared to 7 Gy/GBq for [177Lu]Lu-DOTATOC [1].
| Evidence Dimension | Mean Tumor Absorbed Dose |
|---|---|
| Target Compound Data | 21 Gy/GBq |
| Comparator Or Baseline | [177Lu]Lu-DOTATOC: 6 Gy/GBq |
| Quantified Difference | 3.5-fold higher (21 vs. 6 Gy/GBq) |
| Conditions | Human patients with metastasized neuroendocrine tumors; dosimetry based on planar whole-body scans, SPECT/CT, and OLINDA software (MIRD scheme) |
Why This Matters
Higher tumor absorbed dose per administered activity is a primary determinant of therapeutic efficacy in PRRT, directly influencing tumor control probability and patient outcomes.
- [1] Schuchardt, C., Kulkarni, H., Singh, A., Mueller, D., Fani, M., Maecke, H., & Baum, R. (2019). Peptide receptor radionuclide therapy using somatostatin receptor antagonists: first results of biodistribution and dosimetry of Lu-177 DOTA-LM3 compared to Lu-177 DOTATOC. Journal of Nuclear Medicine, 60(supplement 1), 352. View Source
